Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate
Description
Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate (CAS: 2676863-61-7) is a nitro-substituted polycyclic compound featuring a hexahydro-s-indacene core with an ethyl ester group at position 2 and a nitro group at position 4. Its molecular formula is C₁₈H₁₆O₂, and it is commercially available at 97% purity . The hexahydro structure introduces steric constraints and may influence solubility and stability compared to fully aromatic systems.
Properties
IUPAC Name |
ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(17)11-7-10-6-9-4-3-5-12(9)14(16(18)19)13(10)8-11/h6,11H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFXQSCGNAREFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
a) Direct Esterification of Carboxylic Acid Precursors
A pre-formed carboxylic acid derivative (e.g., 1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylic acid) reacts with ethanol under acidic catalysis (H₂SO₄ or TsOH) at reflux. This method affords moderate yields (65–72%) but requires stringent drying to avoid hydrolysis.
b) Nucleophilic Displacement of Activated Intermediates
Higher yields (89–93%) are achieved using acyl chlorides. The carboxylic acid is converted to its chloride with SOCl₂ or oxalyl chloride, followed by treatment with ethanol in the presence of a base (e.g., pyridine).
Comparative data :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acid-catalyzed | 65–72 | 92–95 |
| Acyl chloride route | 89–93 | 97–99 |
Reduction and Purification Techniques
Post-nitration reductions (e.g., converting nitro to amine for further functionalization) employ Pearlman’s catalyst (Pd(OH)₂/C) under hydrogen atmosphere. Critical parameters include:
-
Additives : Methanesulfonic acid (0.1–0.3 equiv.) enhances reaction rates by protonating intermediate nitroso compounds.
-
Pressure : Atmospheric H₂ pressure suffices, avoiding high-pressure equipment.
Purification typically involves silica gel chromatography using hexane/ethyl acetate gradients (5:1 → 3:1 v/v). Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity to >99% for pharmaceutical applications.
Scalability and Industrial Adaptations
Patent literature reveals optimized protocols for kilogram-scale production:
-
Continuous flow nitration : Reduces exothermic risks and improves reproducibility.
-
Catalyst recycling : Pd/C and AlCl₃ are recovered via filtration and reused for 3–5 cycles without significant activity loss.
-
In-line analytics : FTIR and HPLC monitor reaction progress, enabling real-time adjustments.
Pilot-scale data (100 g batch) :
| Step | Duration | Yield (%) |
|---|---|---|
| Friedel-Crafts | 18 h | 78 |
| Nitration | 6 h | 85 |
| Esterification | 12 h | 91 |
| Total | 36 h | 61 (overall) |
Analytical Characterization
Synthetic batches are validated using:
Scientific Research Applications
Medicinal Chemistry Applications
- Antifungal Activity : Recent studies have indicated that compounds similar to Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate exhibit antifungal properties. For instance, a study highlighted the dual-target approach of certain derivatives that showed significant antifungal activity against Candida albicans and other fungal strains. The structure–activity relationship (SAR) suggests that modifications in the compound can enhance its efficacy against fungal infections .
- Anti-inflammatory Properties : Compounds within this chemical class have demonstrated potential anti-inflammatory effects. In vitro studies showed that specific analogs could significantly reduce the release of inflammatory cytokines such as IL-1β without adversely affecting mammalian cell viability. This highlights the therapeutic potential of these compounds in managing inflammatory diseases .
Materials Science Applications
- Polymer Chemistry : this compound can serve as a monomer or additive in polymer synthesis. Its unique structure may impart desirable properties such as increased thermal stability or enhanced mechanical strength to polymers when incorporated into their matrices.
- Nanotechnology : The compound's ability to form complexes with various nanomaterials can be exploited in creating nanocarriers for drug delivery systems. The hydrophobic nature of the indacene structure allows for effective encapsulation of hydrophobic drugs, improving their solubility and bioavailability.
Agricultural Chemistry Applications
- Pesticidal Properties : Preliminary investigations into the pesticidal activity of this compound have shown promise. Its derivatives may function as bioactive agents against certain agricultural pests and pathogens. This could lead to the development of new environmentally friendly pesticides that reduce reliance on traditional chemical pesticides.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate exerts its effects depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the indacene core. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Carboxylate Derivatives of Dihydroisoquinolines
Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) share the ethyl carboxylate functional group but differ in their heterocyclic cores and substituents. For example:
- 6d includes methoxy and methyl groups on a dihydroisoquinoline scaffold, which enhance electron density and steric bulk compared to the nitro-substituted indacene system .
- These derivatives are often synthesized via lithiation or nucleophilic substitution, similar to methods used for nitroindacene derivatives, but their applications diverge due to substituent-driven pharmacological or material properties.
Table 1: Key Properties of Ethyl Carboxylate Derivatives
Nitro-Substituted Heterocycles with Conjugated Systems
Compounds like 3-(4-nitro-1,3-butadienyl)indole (2) and 3,4-dimethyl-2-(4-nitro-1,3-butadienyl)pyrrole (3c) feature nitro groups on conjugated dienyl chains attached to heterocycles. Key distinctions include:
- Reactivity : The nitrobutadienyl moiety in 2 and 3c participates in cycloaddition reactions (e.g., Diels-Alder) due to its extended conjugation, whereas the nitro group on the indacene core may favor electrophilic substitution or reduction to amines .
- Synthetic Yields : 3c is synthesized in low yield (4.5%) via CuI-mediated coupling, highlighting challenges in stabilizing nitrobutadienyl intermediates compared to the indacene system .
Table 2: Comparison of Nitro-Substituted Heterocycles
Functional and Electronic Differences
- In contrast, nitrobutadienyl systems delocalize electron withdrawal across the conjugated chain, favoring pericyclic reactions .
- Steric Considerations : The hexahydroindacene structure imposes greater steric hindrance around the nitro group compared to planar heterocycles like indole or pyrrole, which may limit certain reaction pathways.
Biological Activity
Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate (CAS No. 2676865-17-9) is a compound with notable biological properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H17NO4
- Molar Mass : 275.3 g/mol
- Purity : Typically ≥ 97% in commercial preparations .
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
The mechanisms underlying the biological activity of this compound are still being elucidated. Key mechanisms include:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer and inflammation.
- Modulation of Signaling Pathways : It appears to influence various signaling pathways related to cell survival and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study examining the antitumor efficacy of this compound on human breast cancer cells (MCF-7), it was found that treatment led to a dose-dependent decrease in cell proliferation. The study utilized MTT assays to quantify cell viability post-treatment and reported an IC50 value indicative of significant potency against these cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for structural characterization of Ethyl 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene-2-carboxylate?
- Answer : Structural characterization typically involves a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine bond lengths, angles, and ring puckering parameters. For example, fractional atomic coordinates and displacement parameters can refine the cyclohexenone moiety .
- NMR spectroscopy : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in polycyclic systems. Refer to protocols for ethyl cyclohexenone derivatives .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns via high-resolution MS (HRMS).
Q. How can synthetic routes to this compound be optimized for yield and purity?
- Answer : Optimize stepwise functionalization of the s-indacene core:
- Nitro-group introduction : Use nitration protocols under controlled conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration. Monitor regioselectivity via TLC .
- Esterification : Employ carbodiimide coupling agents (e.g., DCC/DMAP) for carboxylate activation. Purify via column chromatography with ethyl acetate/hexane gradients .
- Catalytic hydrogenation : Reduce unsaturated bonds using Pd/C or Raney Ni, ensuring inert atmosphere to prevent nitro-group reduction .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides insights:
- HOMO-LUMO gaps : Calculate using basis sets like 6-31G(d,p) to assess reactivity. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
- Electrostatic potential maps : Visualize charge distribution to predict nitro-group reactivity in electrophilic substitutions .
- Conformational analysis : Apply Cremer-Pople puckering parameters to model ring distortions and steric effects .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Answer : Cross-validate using complementary techniques:
- Discrepancies in bond angles : Compare X-ray data (e.g., C–C–C angles in cyclohexenone rings ) with DFT-optimized geometries. Adjust refinement parameters in SHELXL to account for thermal motion .
- Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol shifts) that may conflict with static crystallographic models .
- Hydrogen bonding : Validate O–H···O interactions via Hirshfeld surface analysis in CrystalExplorer .
Q. How does the nitro group influence biological activity in pharmacological studies?
- Answer : The nitro group enhances bioactivity through:
- Electron-withdrawing effects : Stabilizes transition states in enzyme inhibition (e.g., acetylcholinesterase inhibition via cyclohexenone derivatives ).
- Redox cycling : Generates reactive oxygen species (ROS) in anticancer assays (e.g., HCT116 cell line studies ).
- Structure-activity relationships (SAR) : Compare nitro-substituted analogs with methoxy or halogen derivatives using IC₅₀ assays .
Methodological Notes
- Crystallographic Refinement : Always cross-check SHELXL refinement with PLATON validation tools to detect twinning or disorder .
- Synthetic Reproducibility : Document reaction conditions (e.g., anhydrous THF, −78°C for lithiation steps) to ensure consistency .
- Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in PubChem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
